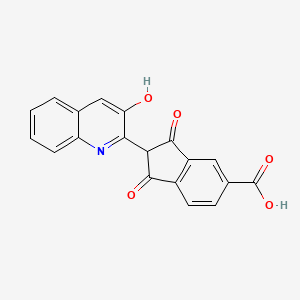
1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-
Cat. No. B8476228
Key on ui cas rn:
40538-23-6
M. Wt: 333.3 g/mol
InChI Key: ZFEWVGNTHIIVBH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06537410B2
Procedure details


To a 250-mL round-bottom-flask, 3-hydroxy-2-methylquinoline-4-carboxylic acid (4.0 g, 0.02 mol), 1,2,4-benzenetricarboxylic anhydride (3.8 g, 0.02 mol) and 1,2,4-trichlorobenzene were added and the mixture was refluxed for 2 hours under nitrogen. After the mixture was cooled to room temperature, a yellow precipitate formed and was collected by filtration. The solid was washed with methanol, refluxed with water and collected by hot filtration to give 2-(3-hydroxy-quinolin-2-yl)-1,3-dioxo-indan-5-carboxylic acid as yellow powder (3.2 g, 0.009) in 48% yield. m.p.>350°. UV-Vis (DMSO) λmax: 424 (32,200), 442 (39,600). In order to convert the acid form into the corresponding tetrabutyl ammonium salt, 2 g of the acid was suspended in methanol (100 mL) and tetrabutyl ammonium hydroxide (1.0 M, 6.0 mL) was added slowly. Because the deprotonation of the first proton (carboxylic acid proton) of the yellow dye does not change its absorption spectrum while the deprotonation of the second proton (hydroxy group) shifts its absorption significantly, the addition of base can be followed easily by UV-Vis spectroscopy. After most of the yellow solid went into the solution, the mixture was filtered and the filtrate was collected. The solvent was removed under vacuum and the resulting residue was washed with ether to give the title compound (3.2 g). UV-Vis (CH2Cl2) λmax: 424 (32,400), 442 (40,000).



Name
2-(3-hydroxy-quinolin-2-yl)-1,3-dioxo-indan-5-carboxylic acid
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:15])=[N:4][C:5]2[C:10]([C:11]=1C(O)=O)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH:16]1[C:21]([C:22]([OH:24])=[O:23])=[CH:20][C:19]2[C:25]([O:27][C:28](=O)[C:18]=2[CH:17]=1)=[O:26].ClC1C=CC(Cl)=CC=1Cl>>[OH:1][C:2]1[C:3]([CH:15]2[C:25](=[O:26])[C:19]3[C:18](=[CH:17][CH:16]=[C:21]([C:22]([OH:24])=[O:23])[CH:20]=3)[C:28]2=[O:27])=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=NC2=CC=CC=C2C1C(=O)O)C
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 2 hours under nitrogen
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a yellow precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by hot filtration
|
Outcomes


Product
|
Name
|
2-(3-hydroxy-quinolin-2-yl)-1,3-dioxo-indan-5-carboxylic acid
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=NC2=CC=CC=C2C1)C1C(C2=CC=C(C=C2C1=O)C(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
